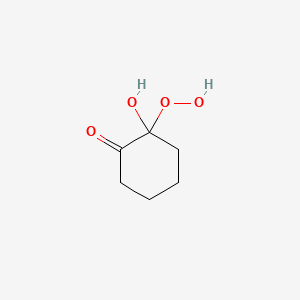

2-Hydroperoxy-2-hydroxycyclohexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

81485-24-7 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

2-hydroperoxy-2-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C6H10O4/c7-5-3-1-2-4-6(5,8)10-9/h8-9H,1-4H2 |

InChI Key |

LDYOJAHUDFLMDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)C1)(O)OO |

Origin of Product |

United States |

Formation Pathways and Mechanistic Elucidation of 2 Hydroperoxy 2 Hydroxycyclohexan 1 One

Generation within Liquid-Phase Oxidation Systems

The formation of 2-Hydroperoxy-2-hydroxycyclohexan-1-one is a notable event in the liquid-phase oxidation of cyclohexane (B81311) and its derivatives. This section explores the specific pathways of its generation, including direct oxidation of cyclohexanone (B45756) and as a product of cyclohexane autoxidation, as well as the impact of catalysts on its formation.

The direct oxidation of cyclohexanone is a primary route to the formation of this compound. The reaction proceeds at the alpha-carbon positions (positions 2 and 6) of the cyclohexanone ring, which are activated by the adjacent carbonyl group. This process involves the abstraction of a hydrogen atom and subsequent reaction with molecular oxygen. The resulting hydroperoxy species is 2-hydroperoxycyclohexanone, which can then be further transformed. This compound is a key precursor in the oxidation chain, and it predominantly decomposes to form 2-hydroxycyclohexanone. ic.ac.uk The formation of these products is part of a complex reaction network that ultimately leads to the production of adipic acid. researchgate.net

During the autoxidation of cyclohexane, a process of industrial significance for the production of precursors for nylon, this compound is formed as an intermediate. nih.govwikipedia.org The primary products of cyclohexane oxidation are cyclohexanol (B46403) and cyclohexanone. wikipedia.org The cyclohexanone formed can then undergo further oxidation as described in the preceding section. The autoxidation process involves a free radical chain mechanism where cyclohexyl hydroperoxide is a key intermediate that decomposes to form cyclohexanone and cyclohexanol. researchgate.net The subsequent oxidation of cyclohexanone leads to the formation of 2-hydroperoxycyclohexanone.

The selectivity of cyclohexanone oxidation and the subsequent fate of this compound can be significantly influenced by the presence of catalytic species. For instance, Dawson-type polyoxometalates have been shown to be highly effective catalysts for the oxidation of cyclohexanone and cyclohexanol using hydrogen peroxide as the oxidant. researchgate.net These catalysts promote the formation of various oxygenated products, including adipic acid, which are downstream products of the decomposition of this compound. researchgate.net Similarly, platinum catalysts supported on various metal oxides have been investigated for the oxidation of cyclohexane to cyclohexanone and cyclohexanol using tert-butyl hydroperoxide. scribd.comuniv-tlemcen.dz The choice of catalyst and support can impact the conversion and selectivity of the reaction, thereby influencing the concentration and subsequent reactions of the this compound intermediate.

Table 1: Products of Cyclohexanone Oxidation Catalyzed by Dawson-Type Polyoxometalates This table is interactive. You can sort and filter the data.

| Catalyst | Major Products |

|---|---|

| α- and β-K6P2W18O62 | Adipic acid, Levulinic acid, 6-hydroxyhexanoic acid, Glutaric acid, Succinic acid |

| α-K6P2Mo6W12O62 | Adipic acid, Levulinic acid, 6-hydroxyhexanoic acid, Glutaric acid, Succinic acid |

| α1-K7P2Mo5VW12O62 | Adipic acid, Levulinic acid, 6-hydroxyhexanoic acid, Glutaric acid, Succinic acid |

Data sourced from a study on the oxidation of cyclohexanone catalyzed by Dawson-type polyoxometalates. researchgate.net

Intermediacy in Baeyer-Villiger Oxidation Reactions

The Baeyer-Villiger oxidation is a fundamental reaction in organic synthesis that converts ketones to esters or cyclic ketones to lactones. wikipedia.org In the case of cyclohexanone, this reaction proceeds through a critical tetrahedral intermediate, which is structurally analogous to this compound.

The formation of the this compound analogue in the Baeyer-Villiger reaction is initiated by the attack of a peracid on the protonated carbonyl group of cyclohexanone. jk-sci.com This nucleophilic addition to the carbonyl carbon results in the formation of the tetrahedral Criegee intermediate. A variety of peracids can be used for this transformation, and their reactivity generally correlates with the acidity of the corresponding carboxylic acid. wikipedia.org The reaction is often carried out in solvents such as toluene (B28343) or cyclohexane. nih.gov The mechanism involves a concerted migration of one of the alkyl groups of the ketone to the adjacent oxygen of the peroxy group, followed by the departure of the carboxylate anion to yield the lactone. jk-sci.com

Table 2: Common Peracids Used in Baeyer-Villiger Oxidation This table is interactive. You can sort and filter the data.

| Peracid | Abbreviation | Relative Reactivity |

|---|---|---|

| Trifluoroperacetic acid | TFPAA | Very High |

| meta-Chloroperoxybenzoic acid | mCPBA | High |

| Peracetic acid | PAA | Moderate |

| Hydrogen peroxide | H₂O₂ | Low (requires catalyst) |

Reactivity is generally correlated with the pKa of the corresponding carboxylic acid. wikipedia.org

Hydrogen Peroxide and Lewis Acid-Catalyzed Pathways

The synthesis of this compound can be facilitated by the reaction of a suitable precursor, such as cyclohexanone, with hydrogen peroxide in the presence of a Lewis acid catalyst. Lewis acids, such as tin(IV) chloride (SnCl4), can activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by hydrogen peroxide. mdpi.comresearchgate.net

The general mechanism for the Lewis acid-catalyzed peroxidation of a cyclic ketone involves the coordination of the Lewis acid to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon. Subsequently, hydrogen peroxide acts as a nucleophile, attacking the activated carbonyl carbon. A proton transfer step then leads to the formation of the α-hydroxy hydroperoxide.

Table 1: Lewis Acids in Peroxidation Reactions

| Lewis Acid | Substrate Type | Product Type | Reference |

| SnCl4 | Cyclic Ketones | α-Hydroxy Hydroperoxides | mdpi.comresearchgate.net |

| Fe(III) Complexes | Cyclic Ketones | Ring-cleavage products (radical mechanism) | nuph.edu.ua |

| Cu(II) Complexes | Cyclic Ketones | Ring-cleavage products (radical mechanism) | nuph.edu.ua |

It is important to note that the choice of Lewis acid and reaction conditions can significantly influence the product distribution. While mild Lewis acids like SnCl4 can promote the formation of the desired hydroperoxide, other transition metal-based Lewis acids, such as those of iron(III) and copper(II), may favor radical pathways leading to ring cleavage and other oxidation products. nuph.edu.ua

Radical and Non-Radical Formation Routes

Beyond catalyzed pathways, this compound can also be formed through radical-mediated processes. These routes often involve the generation of reactive radical intermediates that can participate in a cascade of reactions leading to the final product.

Pathways from Homolytic Decomposition of Related Peroxides

The homolytic cleavage of the oxygen-oxygen bond in related peroxide compounds is a key step in the radical-based formation of this compound. nih.gov This bond is inherently weak and can be broken by thermal or photochemical initiation, or through molecule-induced homolysis. nih.govresearchgate.net For instance, the decomposition of a precursor like 1-hydroxycyclohexyl hydroperoxide can generate hydroxyl and 1-hydroxycyclohexyloxy radicals.

The subsequent reactions of these radicals with other molecules, such as oxygen or the starting peroxide, can initiate a chain reaction. This process can lead to the formation of a peroxy radical at the C2 position of the cyclohexanone ring, which can then abstract a hydrogen atom to yield this compound. The thermal decomposition of hydroperoxides derived from cyclohexanone has been shown to yield a variety of products, including cyclohexanol and cyclohexanone, indicating the complexity of these radical processes. rsc.org

Oxidative Transformations of Alpha-Hydroxyketones

A significant pathway to this compound involves the direct oxidation of the corresponding α-hydroxyketone, 2-hydroxycyclohexan-1-one (B145642). researchgate.net This transformation can proceed via a radical chain mechanism, particularly in the liquid phase. researchgate.net

Kinetic studies have shown that the oxidation of 2-hydroxycyclohexan-1-one can be initiated to form organic peroxides, with 2-hydroxy-2-hydroperoxycyclohexanone being a major product. researchgate.net The mechanism is believed to involve the formation of different types of peroxyl radicals, namely hydroperoxyl and α-hydroxyperoxyl radicals. researchgate.net These radicals can propagate the chain reaction, leading to the formation of the target hydroperoxide. The presence of a catalyst, such as chromium naphthenate, can influence the decomposition rate of the peroxides formed during the oxidation of 2-hydroxycyclohexanone. osti.gov

Table 2: Key Intermediates in the Oxidation of 2-Hydroxycyclohexan-1-one

| Intermediate | Role | Reference |

| Hydroperoxyl Radical (HOO•) | Chain Propagator | researchgate.net |

| α-Hydroxyperoxyl Radical | Chain Propagator | researchgate.net |

| 2-Hydroxy-2-hydroperoxycyclohexanone | Major Product | researchgate.net |

This oxidative transformation highlights the close chemical relationship between α-hydroxyketones and their corresponding α-hydroxy hydroperoxides.

Reactivity and Transformation Mechanisms of 2 Hydroperoxy 2 Hydroxycyclohexan 1 One

Decomposition Reactions and Products

Decomposition of 2-Hydroperoxy-2-hydroxycyclohexan-1-one can be initiated by heat, light, or the presence of metal ions. libretexts.org These reactions proceed through radical intermediates, ultimately leading to a range of stable end products.

The primary step in the decomposition of this compound is the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxy group. nih.govresearchgate.net This process, often induced by energy input, results in the formation of two radical species: a hydroxyl radical (•OH) and a 2-hydroxy-2-oxocyclohexyloxy radical. nih.govnih.gov

The propensity for this O-O bond homolysis is a characteristic feature of hydroperoxides and is the initiating step for a cascade of subsequent radical reactions. researchgate.net The presence of redox-active metal ions can significantly promote this homolytic cleavage through single electron transfer mechanisms. nih.gov

Table 1: Products of Homolytic O-O Bond Cleavage

| Precursor | Conditions | Primary Radical Products |

| This compound | Thermal or Photochemical | 2-hydroxy-2-oxocyclohexyloxy radical |

| Hydroxyl radical (•OH) |

The initially formed 2-hydroxy-2-oxocyclohexyloxy radical is unstable and can undergo further transformations. One significant pathway is the elimination of a hydroxyl radical to form 2-oxocyclohexanone. However, the primary fate of this radical is ring-opening.

Subsequent to the homolytic O-O bond cleavage, the resulting alkoxy radical can undergo β-scission. nih.gov This involves the cleavage of a carbon-carbon bond within the cyclohexanone (B45756) ring, leading to the formation of an open-chain radical species. This ring-opening is a key step in the degradation of the cyclic structure.

Following the ring-opening of the 2-oxocyclohexyloxy radical, the resulting open-chain radical can undergo further reactions, including oxidation, to form stable carboxylic acids. A principal product of this decomposition pathway is 6-oxohexanoic acid. nih.gov

The formation of 6-oxohexanoic acid from the decomposition of this compound highlights a significant degradative pathway for cyclic ketones under oxidative conditions.

Rearrangement Processes

In addition to decomposition via radical pathways, this compound can undergo rearrangement reactions, most notably those resembling the Baeyer-Villiger oxidation.

The Baeyer-Villiger oxidation is a well-established reaction that converts ketones to esters or cyclic ketones to lactones using peroxyacids or peroxides. wikipedia.orgsigmaaldrich.com In the context of this compound, an intramolecular rearrangement can occur, leading to the insertion of an oxygen atom into the cyclohexanone ring to form a lactone.

This transformation proceeds via the formation of a Criegee intermediate. wikipedia.org The regioselectivity of the Baeyer-Villiger rearrangement is a key feature, with the migratory aptitude of the substituents on the ketone determining which group migrates. sigmaaldrich.com In the case of 2-substituted cyclohexanones, the more substituted carbon atom preferentially migrates.

Table 2: Regioselectivity in Baeyer-Villiger Oxidation of Substituted Cyclohexanones

| Substrate | Major Lactone Product |

| 2-Methylcyclohexanone | 7-Heptanolide |

| 2-Phenylcyclohexanone | 7-Phenyl-7-heptanolide |

Data based on analogous Baeyer-Villiger oxidations.

The Baeyer-Villiger rearrangement is known to proceed with retention of stereochemistry at the migrating center. wikipedia.org This stereospecificity is a crucial aspect of the reaction mechanism. The primary stereoelectronic effect dictates that the migrating group must be anti-periplanar to the oxygen-oxygen bond of the peroxide for optimal orbital overlap. wikipedia.org

Furthermore, a secondary stereoelectronic effect requires the lone pair on the hydroxyl oxygen to be anti-periplanar to the migrating group. wikipedia.org These stereochemical constraints have significant implications for the stereochemical outcome of the lactonization of chiral cyclohexanones.

Influence of Substituents, pH, and Solvent on Rearrangement Kinetics

The rearrangement kinetics of this compound are significantly influenced by the chemical environment, including the presence of substituents, the pH of the medium, and the nature of the solvent. While specific kinetic data for this exact compound is scarce in publicly available literature, the behavior of analogous α-hydroxyhydroperoxides and related peroxide rearrangements, such as the Baeyer-Villiger oxidation, provides a strong basis for understanding these influences.

Substituents: The presence of substituents on the cyclohexanone ring can alter the rate and regioselectivity of the rearrangement. Electron-donating groups are known to increase the migratory aptitude of the adjacent carbon atom during Criegee-type rearrangements. In the context of the Baeyer-Villiger oxidation of substituted cyclohexanones, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. This suggests that alkyl substituents on the cyclohexanone ring of this compound would likely influence which carbon-carbon bond migrates, thereby affecting the structure of the resulting product.

pH: The pH of the reaction medium plays a critical role in the decomposition and rearrangement of hydroperoxides. Both acidic and basic conditions can catalyze these transformations. In acidic media, protonation of the hydroperoxy group facilitates the cleavage of the O-O bond, a key step in the rearrangement process. For α-hydroxyhydroperoxides, acid catalysis can accelerate both their formation and decomposition. Conversely, in alkaline solutions, the formation of the hydroperoxide anion can lead to different reaction pathways, including oxidative cleavage of the ketone. The rate of rearrangement is thus highly pH-dependent, with the potential for different mechanisms to dominate under different pH regimes.

Solvent: The choice of solvent can impact the rearrangement kinetics through several mechanisms, including polarity effects and direct participation in the reaction. Polar protic solvents, such as water and alcohols, can stabilize charged intermediates and transition states through hydrogen bonding, which can affect the activation energy of the rearrangement. The dielectric constant of the solvent can also influence the rate of reactions involving charge separation. In the case of hydrogen peroxide reactions, solvent molecules can actively participate as catalysts in the chemical process. For instance, water molecules can form a chain to assist in proton transfer, thereby lowering the energy barrier for the reaction. The use of a non-polar solvent would likely result in different kinetics compared to a polar solvent due to the differing ability to stabilize polar intermediates.

Below is an interactive data table summarizing the expected qualitative effects of substituents, pH, and solvent on the rearrangement kinetics of this compound, based on general principles of peroxide chemistry.

| Factor | Condition | Expected Effect on Rearrangement Rate | Probable Mechanism of Influence |

| Substituents | Electron-donating groups | Increase | Stabilization of the transition state for migration |

| Electron-withdrawing groups | Decrease | Destabilization of the transition state for migration | |

| pH | Acidic (low pH) | Increase | Catalysis through protonation of the hydroperoxy group |

| Neutral (pH ~7) | Slower | Uncatalyzed or minimally catalyzed rearrangement | |

| Basic (high pH) | Increase | Formation of the more reactive hydroperoxide anion | |

| Solvent | Polar Protic (e.g., water, methanol) | Generally Increase | Stabilization of polar intermediates and transition states via hydrogen bonding |

| Polar Aprotic (e.g., acetone, DMSO) | Moderate Increase | Stabilization of polar species through dipole-dipole interactions | |

| Non-polar (e.g., hexane, benzene) | Generally Decrease | Poor stabilization of polar intermediates and transition states |

Participation in Broader Reaction Networks

Chain Branching Reactions and Propagation

In combustion and atmospheric chemistry, hydroperoxides are key species in chain branching reactions, which are elementary steps that produce more radical chain carriers than are consumed. The thermal decomposition of this compound can lead to the formation of highly reactive radical species. The cleavage of the weak O-O bond in the hydroperoxy group is a primary initiation step, producing a hydroxyl radical (•OH) and a 2-hydroxy-1-oxocyclohexyloxy radical.

The hydroxyl radical is a major chain carrier in many oxidation processes. The subsequent decomposition of the 2-hydroxy-1-oxocyclohexyloxy radical can lead to ring-opening and the formation of other radical species, further propagating the chain reaction. In a typical chain reaction, a single initiation event can lead to a cascade of reactions. Chain branching occurs when a reaction step produces more than one radical, leading to an exponential increase in the radical pool and potentially an explosion. The decomposition of hydroperoxides is a classic example of a chain branching pathway in low-temperature combustion.

Role in Hydrocarbon Autoignition Chemistry as ˙QOOH Radical

In the context of hydrocarbon autoignition, this compound can be considered a type of ketohydroperoxide, which is a critical intermediate in the low-temperature oxidation of cyclic hydrocarbons like cyclohexane (B81311). The corresponding hydroperoxyalkyl radical, often denoted as ˙QOOH, plays a pivotal role. The oxidation of cyclohexane is initiated by the abstraction of a hydrogen atom, forming a cyclohexyl radical. This radical rapidly adds molecular oxygen to form a cyclohexylperoxy radical (ROO•). Intramolecular hydrogen abstraction by the peroxy radical group then leads to the formation of a hydroperoxy-cyclohexyl radical (˙QOOH).

The ˙QOOH radical derived from the oxidation of cyclohexanone at the C2 position would be structurally related to this compound. These ˙QOOH radicals are at a critical juncture in the oxidation mechanism. They can undergo several key reactions:

Unimolecular decomposition: The ˙QOOH radical can decompose to produce a hydroxyl radical (•OH) and a cyclic ether or ketone. This is a chain propagating step.

Second O2 addition: The ˙QOOH radical can add a second molecule of O2, leading to the formation of a peroxy-hydroperoxyalkyl radical. This species can then undergo further reactions to form highly unstable intermediates that decompose to produce more radicals, leading to chain branching.

Kinetic and Thermodynamic Characterization of 2 Hydroperoxy 2 Hydroxycyclohexan 1 One Reactions

Reaction Rate Determinations

The rates of the fundamental reactions involving 2-Hydroperoxy-2-hydroxycyclohexan-1-one and its related radical species have been the subject of kinetic studies. These investigations provide essential data for modeling the oxidative processes of its precursors, such as 2-hydroxycyclohexanone.

The unimolecular decomposition of hydroperoxy radicals is a critical reaction pathway, particularly at elevated temperatures. While specific rate coefficients for the unimolecular decomposition of this compound are not extensively documented, studies on analogous hydroperoxy alkyl radicals provide insight into the expected kinetics. For instance, the unimolecular reactions of hydroperoxy-substituted carbon-centered radicals are known to be pivotal in combustion chemistry, governing the proliferation of reactive species. nih.gov The decomposition pathways for similar radicals, such as the 2-methyloxetanylperoxy radical, have been investigated, revealing complex mechanisms that lead to various smaller molecules. nih.gov Research on the unimolecular reactions of hydroperoxy alkyl radicals related to normal-alkyl cyclohexane (B81311) combustion highlights the importance of concerted HO2 elimination and β-scission of the C-OOH bond. nih.gov These reactions compete with the second O2 addition and are responsible for the negative temperature coefficient behavior observed in the oxidation of cyclic alkanes. nih.gov

Quadratic reactions, or self-reactions of peroxy radicals, are important termination steps in radical chain reactions. In the liquid-phase oxidation of 2-hydroxycyclohexanone, the precursor to this compound, the ratio of the rate constants of quadratic-law peroxyl radical recombination reactions has been investigated. researchgate.net It was found that the ratio of the effective rate constant of recombination to the true termination rate constant varies with the substrate concentration. researchgate.net This variation is attributed to the changing proportions of hydroperoxyl and organic (1-hydroxy-2-oxocyclohexylperoxyl or 1,2-dihydroxy-1-cyclohexylperoxyl) radicals in the reaction medium. researchgate.net

Table 1: Kinetic Parameters for the Oxidation of 2-Hydroxycyclohexanone at 323 K

| Parameter | Value | Units |

| Rate Constant of Bimolecular Chain Initiation (k₀) | 9.7 x 10⁻⁷ | L mol⁻¹ s⁻¹ |

This data is for the precursor, 2-hydroxycyclohexanone, and provides context for the formation of this compound. researchgate.net

Influence of Reaction Conditions on Kinetic Parameters

The rates of chemical reactions are highly sensitive to the conditions under which they are carried out. Temperature and the presence of catalysts are two of the most significant factors influencing the kinetic parameters of reactions involving this compound.

The rates of both the formation and decomposition of hydroperoxides are strongly dependent on temperature. Generally, an increase in temperature leads to an increase in the reaction rate, as described by the Arrhenius equation. Studies on the self-reaction of acetonyl peroxy radicals and their reaction with hydroperoxy radicals have shown that the rate parameters and branching fractions are temperature-dependent. nih.govnoaa.gov For many peroxy radical reactions, an inverse temperature dependence is observed for the reaction rate coefficients and the branching fractions for certain product channels. nih.govnoaa.gov This negative temperature coefficient behavior is also a known characteristic of the low-temperature oxidation of normal alkyl cycloalkanes, where the formation of the relatively unreactive HO2 radical can inhibit ignition. nih.gov

Table 2: Temperature Dependence of Rate Parameters for Acetonyl Peroxy Radical Reactions

| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | Eₐ/R (K) | Temperature Range (K) |

| CH₃C(O)CH₂O₂ + CH₃C(O)CH₂O₂ | (1.5 +0.4 -0.3) x 10⁻¹³ | -996 ± 334 | 270–330 |

| CH₃C(O)CH₂O₂ + HO₂ (Hydroperoxide channel) | (3.4 +2.5 -1.5) x 10⁻¹³ | -547 ± 415 | 270–330 |

| CH₃C(O)CH₂O₂ + HO₂ (OH channel) | (6.23 +15.3 -4.4) x 10⁻¹⁷ | -3100 ± 870 | 270–330 |

This data for a related β-ketohydroperoxide system illustrates the typical temperature dependence of such reactions. nih.govnoaa.gov

The decomposition of hydroperoxides can be significantly accelerated by the presence of catalysts. Both homogeneous and heterogeneous catalysts have been employed to promote the selective decomposition of cyclohexyl hydroperoxide, a related compound, into valuable products like cyclohexanone (B45756) and cyclohexanol (B46403). researchgate.net Transition metal complexes, particularly those of cobalt and chromium, have shown high efficiency in this regard. researchgate.net The catalytic cycle often involves the catalyst facilitating the cleavage of the weak O-O bond in the hydroperoxide. The use of supported catalysts can also enhance selectivity and ease of separation from the reaction mixture. researchgate.net It is expected that the decomposition of this compound would also be susceptible to similar catalytic effects.

Energetic Profiles and Transition State Analysis

Electronic and Steric Effects Governing Regioselectivity

No specific studies were identified that detail the electronic and steric effects governing the regioselectivity of reactions involving this compound.

Activation Energies of Key Elementary Steps

No specific data on the activation energies for the key elementary steps in the reactions of this compound were found in the available literature.

Theoretical and Computational Investigations of 2 Hydroperoxy 2 Hydroxycyclohexan 1 One

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry) and to analyze its vibrational modes.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a molecule like 2-Hydroperoxy-2-hydroxycyclohexan-1-one, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformers. Due to the presence of the hydroxyl and hydroperoxy groups, multiple low-energy conformations stabilized by intramolecular hydrogen bonding would be expected.

Following a successful geometry optimization, a vibrational analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. While no specific vibrational data for this compound has been published, a hypothetical data table for its characteristic vibrational modes is presented below for illustrative purposes.

Hypothetical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Hypothetical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (O-H) | 3200-3600 |

| O-H Stretch | Hydroperoxy (O-O-H) | 3100-3500 |

| C=O Stretch | Ketone (C=O) | 1700-1725 |

| C-O Stretch | Hydroxyl/Hydroperoxy | 1000-1200 |

Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides insights into the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) are often employed. These analyses can reveal information about atomic charges, hybridization, and the extent of covalent and ionic character in bonds. For this compound, such an analysis would be crucial for understanding the reactivity of the peroxide group and the influence of the adjacent hydroxyl and carbonyl functionalities.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the pathways by which chemical reactions occur. This involves identifying the transient species that connect reactants to products.

Identification of Transition States and Intermediates

Reaction mechanisms are mapped out by locating transition states (the energy maxima along a reaction coordinate) and intermediates (local energy minima). For a reactive species like this compound, computational studies would be essential to explore its potential decomposition or rearrangement pathways. These pathways are often initiated by the cleavage of the weak O-O bond in the hydroperoxy group. The identification of transition states is a computationally demanding task that requires sophisticated algorithms to locate the saddle points on the potential energy surface.

Energy Landscape Mapping for Transformation Pathways

Once the reactants, intermediates, transition states, and products of a proposed reaction have been identified, an energy landscape can be constructed. This landscape, often depicted as a reaction coordinate diagram, shows the relative energies of all species involved. The activation energy (the energy difference between the reactant and the transition state) and the reaction energy (the energy difference between the reactant and the product) can then be determined. These energetic parameters are key to predicting the feasibility and rate of a chemical transformation. While specific energy landscapes for the transformations of this compound are not available, it is a critical component of the broader study of cyclohexane (B81311) autoxidation. nih.govnih.gov

Theoretical Kinetics and Dynamics Studies

Calculation of Rate Coefficients

The calculation of reaction rate coefficients is a cornerstone of computational kinetics, enabling the prediction of reaction rates and the construction of detailed kinetic models. For reactions involving this compound, various theoretical methods are employed to determine these crucial parameters.

Methodologies for these calculations typically involve locating the transition state (TS) on a potential energy surface (PES) computed using quantum mechanical methods, such as Density Functional Theory (DFT) or higher-level ab initio calculations. Once the TS is identified, Transition State Theory (TST) is commonly used to calculate the rate coefficient, k(T). The temperature dependence of the rate coefficient is often fitted to the Arrhenius equation or a modified Arrhenius expression, which includes a pre-exponential factor (A), an activation energy (Ea), and a temperature-dependent term. For reactions with low activation barriers or involving light atoms like hydrogen, quantum tunneling effects are also considered and corrections, such as the Wigner or Eckart tunneling corrections, are applied.

For complex reaction networks, such as the decomposition of this compound, Rice-Ramsperger-Kassel-Marcus (RRKM) theory may be employed to account for the pressure dependence of unimolecular reaction rates. These calculations provide essential data for kinetic modeling of industrial processes like the production of adipic acid, where cyclohexanone (B45756) oxidation is a key step. researchgate.netmdpi.com

Below is an interactive data table summarizing typical parameters used and obtained in the calculation of rate coefficients for reactions analogous to those of this compound.

Elucidation of Specific Elementary Reaction Pathways

Computational studies are instrumental in mapping out the complex network of elementary reaction pathways that this compound can undergo. As an intermediate in cyclohexanone oxidation, its decomposition pathways are critical in determining the product distribution, including the desired adipic acid and various byproducts. nih.govresearchgate.net

One of the primary decomposition pathways involves the homolytic cleavage of the weak peroxide (O-O) bond. rsc.org This reaction is highly significant as it generates two radical species: a hydroxyl radical (•OH) and a 2-hydroxy-1-oxocyclohexan-2-yloxy radical. Quantum chemical calculations can determine the bond dissociation energy (BDE) of the O-O bond, which is a key indicator of the thermal stability of the hydroperoxide. rsc.orgrsc.org

Another important pathway is the intramolecular hydrogen abstraction, where the hydroperoxy group abstracts a hydrogen atom from the cyclohexyl ring, leading to the formation of water and a biradical species that can undergo further rearrangement. Computational modeling can identify the most favorable abstraction sites and the corresponding activation barriers.

Simulation of Environmental and Catalytic Effects

The reactivity and decomposition of this compound are significantly influenced by its environment, including the solvent and the presence of catalysts. Computational simulations are crucial for understanding these effects at a molecular level.

Solvent Effects on Reactivity and Selectivity

The solvent can play a profound role in the kinetics and thermodynamics of chemical reactions. In the case of the decomposition of this compound, the polarity of the solvent can influence the stability of the reactants, transition states, and products, thereby altering the reaction rates and pathways.

Computational models can account for solvent effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for screening different solvents. researchgate.net Explicit models involve including a number of solvent molecules in the quantum mechanical calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For the decomposition of hydroperoxides, polar solvents can stabilize charged or highly polar transition states, potentially lowering the activation energy for certain pathways. For instance, the heterolytic cleavage of the O-O bond, while generally less favorable than homolytic cleavage, might be facilitated in polar solvents. Computational studies can quantify these effects by calculating the free energy of activation in different solvents, providing valuable guidance for solvent selection in industrial applications to optimize reaction selectivity. nih.gov The decomposition of hydrogen peroxide, a related and simpler hydroperoxide, has been shown to be significantly affected by the solvent environment. researchgate.netacs.org

Modeling of Metal-Catalyzed Decomposition

Transition metal catalysts, particularly those based on cobalt, are widely used to promote the decomposition of hydroperoxides in industrial oxidation processes. researchgate.net Computational modeling is a powerful tool for elucidating the mechanism of this catalytic action.

The generally accepted mechanism for cobalt-catalyzed hydroperoxide decomposition involves a redox cycle between Co(II) and Co(III) species. researchgate.net In this cycle, Co(II) is oxidized to Co(III) by the hydroperoxide, generating an alkoxy radical and a hydroxide (B78521) anion. Subsequently, Co(III) is reduced back to Co(II) by another molecule of hydroperoxide, producing a peroxy radical and a proton.

Below is an interactive data table summarizing the key aspects of modeling metal-catalyzed decomposition of hydroperoxides.

Analytical Methodologies for Characterizing 2 Hydroperoxy 2 Hydroxycyclohexan 1 One and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of 2-Hydroperoxy-2-hydroxycyclohexan-1-one. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their electronic environment. The presence of electronegative oxygen atoms in the hydroxyl (-OH) and hydroperoxyl (-OOH) groups would deshield adjacent protons, causing them to appear at lower field (higher ppm values). The protons of the -OH and -OOH groups themselves would likely appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ketone group is typically observed significantly downfield (190-220 ppm). The carbon atom bonded to both the hydroxyl and hydroperoxyl groups (C2) would also be shifted downfield due to the influence of the two oxygen atoms.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on typical values for similar functional groups.

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -OOH | 10.0 - 13.0 | Broad singlet, position is highly variable. |

| ¹H | -OH | 2.0 - 5.0 | Broad singlet, position is variable. |

| ¹H | CH₂ (adjacent to C=O, C-O) | 2.0 - 3.0 | Multiplets. |

| ¹H | Other CH₂ | 1.5 - 2.0 | Multiplets. |

| ¹³C | C=O (C1) | 200 - 215 | Ketone carbonyl. |

| ¹³C | C(OH)(OOH) (C2) | 90 - 110 | Quaternary carbon attached to two oxygens. |

| ¹³C | CH₂ | 20 - 40 | Cyclohexane (B81311) ring carbons. |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ketone, hydroxyl, and hydroperoxyl groups. Studies on the oxidation products of related compounds like cyclohexanol (B46403) have successfully used IR to identify ketone functional groups around 1724 cm⁻¹ and acid groups at 1710 cm⁻¹. bas.bg

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and elemental composition. Due to the thermal instability of hydroperoxides, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred. A specialized method using APCI-MS/MS has been developed for identifying hydroperoxides, which relies on the characteristic neutral loss of 51 Da (from H₂O₂ + NH₃) from the ammonium (B1175870) adduct of the molecular ion ([M+NH₄]⁺). copernicus.org ESI-MS has also been effectively used to analyze hydroperoxy-derivatives of complex lipids. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation |

|---|---|---|

| IR | O-H stretch (-OH and -OOH) | 3200 - 3600 cm⁻¹ (broad) |

| IR | C=O stretch (ketone) | 1715 - 1730 cm⁻¹ (strong) |

| IR | C-O stretch | 1050 - 1200 cm⁻¹ |

| MS (APCI) | [M+NH₄]⁺ | m/z 164 |

| MS/MS (APCI) | Fragmentation of [M+NH₄]⁺ | Neutral loss of 51 Da (H₂O₂+NH₃) |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the components of the complex mixtures generated during cyclohexanone (B45756) oxidation and for quantifying the products.

Gas Chromatography (GC) for Product Analysis and Kinetic Studies

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely used for the analysis of volatile products from cyclohexanone oxidation. researchgate.netresearchgate.net Due to its high thermal lability, this compound is not suitable for direct GC analysis as it would likely decompose in the hot injector port. However, GC is invaluable for identifying and quantifying its more stable decomposition and downstream products, such as cyclohexanol, adipic acid, glutaric acid, and succinic acid. researchgate.net

Table 3: Common Products of Cyclohexanone Oxidation Identified by GC-MS

| Product Name | Typical Retention Time Range | Reference |

|---|---|---|

| Cyclohexanol | Varies by column and method | ajol.infonih.gov |

| 2-Hydroxycyclohexanone | Varies by column and method | ajol.info |

| 2-Cyclohexen-1-one | Varies by column and method | ajol.info |

| Adipic acid | Varies by column and method (often after derivatization) | researchgate.net |

| Glutaric acid | Varies by column and method (often after derivatization) | researchgate.net |

| Succinic acid | Varies by column and method (often after derivatization) | researchgate.net |

| 6-Hydroxyhexanoic acid | Varies by column and method (often after derivatization) | researchgate.net |

| ε-Caprolactone | Varies by column and method | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of thermally unstable or non-volatile compounds compared to GC. This makes it a more appropriate technique for the direct analysis of this compound and other peroxide intermediates. Reversed-phase HPLC, using a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient, can be employed to separate the components of the reaction mixture. Detection can be achieved using a UV detector, which is sensitive to the carbonyl group in the molecule, or an evaporative light scattering detector (ELSD). HPLC has been successfully used to quantify major oxidation products like adipic, levulinic, and 6-hydroxyhexanoic acids. researchgate.net

Advanced Techniques for In Situ Monitoring of Reactive Intermediates

The low stability and short lifetime of this compound make its direct observation challenging. Advanced in situ techniques are required to monitor its formation and decay in real-time within the reaction vessel.

One such approach involves coupling a jet-stirred reactor with analytical methods like Fourier Transform Infrared Spectrometry (FTIR). researchgate.net This setup allows for the study of gas-phase oxidation kinetics under controlled conditions, where the concentration profiles of reactants and stable products can be measured, providing indirect evidence for the presence of reactive intermediates. For liquid-phase reactions, techniques like stopped-flow spectroscopy combined with rapid UV-Vis or IR detection can be used to monitor the kinetics of fast reactions involving transient species. While direct detection of this compound remains a significant analytical challenge, the application of these advanced methods provides critical insights into the complex mechanisms of cyclohexanone oxidation.

Table of Compounds

Time-Resolved Spectroscopy

Time-resolved spectroscopy encompasses a suite of techniques designed to monitor the evolution of chemical species on extremely short timescales, from femtoseconds to milliseconds. unipr.itnih.gov These methods are indispensable for studying the kinetics and mechanisms of reactions involving short-lived intermediates like this compound.

Principles and Application:

In the context of this compound, time-resolved absorption spectroscopy is particularly valuable. This technique involves initiating a chemical reaction, typically with a pulse of light (photolysis) or by rapid mixing of reactants, and then probing the sample with a second light source at varying time delays. researchgate.net The resulting transient absorption spectra provide a fingerprint of the intermediates present at different stages of the reaction.

Research Findings:

While direct time-resolved spectroscopic studies specifically targeting this compound are not extensively documented in publicly available literature, the principles of the technique have been widely applied to study the photochemistry of cyclic ketones and the formation of peroxy species. For instance, studies on the photo-oxidation of cyclopentanone (B42830) and cyclohexanone have utilized transient vibrational absorption spectroscopy to observe the decay kinetics of the excited ketone and the formation of subsequent intermediates. researchgate.net

In a hypothetical time-resolved experiment on the formation of this compound from the oxidation of cyclohexanone, one would expect to observe the decay of the cyclohexanone ground state absorption and the concomitant rise of new absorption features attributable to the hydroperoxy intermediate. The spectral characteristics of these transient species can be predicted based on their functional groups. The hydroperoxy (-OOH) and hydroxyl (-OH) groups would exhibit characteristic vibrational frequencies in the infrared region, allowing for their identification.

The table below illustrates the expected transient species and their likely spectroscopic signatures in a time-resolved infrared (TRIR) experiment.

| Transient Species | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| Cyclohexanone (Excited State) | C=O Stretch | < 1715 (ground state) | Indicates initial photo-excitation |

| This compound | O-H Stretch (Hydroxyl) | 3200-3600 | Formation of the hydroxyl group |

| O-O-H Bend (Hydroperoxy) | 1300-1450 | Characteristic of the hydroperoxy moiety | |

| C-O Stretch | 1000-1200 | Indicates the presence of C-O bonds | |

| Subsequent Decomposition Products (e.g., Adipic Acid) | C=O Stretch (Carboxylic Acid) | 1700-1725 | Evidence of ring-opening and further oxidation |

By monitoring the rise and decay of these characteristic absorption bands as a function of time, the rate constants for the formation and subsequent reactions of this compound can be determined.

Cryogenic Isolation and Detection

Cryogenic isolation, often coupled with infrared (IR) spectroscopy, is a powerful technique for trapping and characterizing highly reactive molecules that are unstable at room temperature. nih.govacs.orgresearchgate.net This method involves co-depositing a precursor molecule and a reactant gas (such as ozone) in an inert gas matrix (typically argon or nitrogen) at very low temperatures (around 10-20 K).

Principles and Application:

For the study of this compound, a precursor like cyclohexanone could be co-deposited with an oxidizing agent. Subsequent controlled annealing or photolysis can initiate the reaction, leading to the formation of the desired hydroperoxide, which is then trapped and stabilized within the inert matrix. nih.gov The low temperature and the isolating nature of the matrix prevent further reactions, allowing for detailed spectroscopic characterization.

Research Findings:

In a cryogenic matrix isolation experiment designed to produce this compound, the resulting infrared spectrum would be a composite of the unreacted precursors, the inert matrix, and the newly formed product. By subtracting the spectra of the starting materials, a clean spectrum of the isolated hydroperoxide can be obtained.

The following table presents the expected characteristic infrared absorption frequencies for this compound isolated in a cryogenic matrix, based on known vibrational frequencies of its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3700 (sharp, non-hydrogen bonded) |

| Hydroperoxy (-OOH) | O-H Stretch | ~3550 (sharp) |

| O-O Stretch | 850 - 900 | |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1725 |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

The precise positions of these bands can provide valuable information about the conformation and intermolecular interactions of the isolated molecule. Furthermore, by performing isotopic labeling studies (e.g., using ¹⁸O), the assignment of vibrational modes can be definitively confirmed. nih.gov

Academic and Research Applications of 2 Hydroperoxy 2 Hydroxycyclohexan 1 One Chemistry

Applications in Organic Synthesis and Functionalization

The reactivity of the hydroperoxy and hydroxy functionalities attached to a carbonyl-containing six-membered ring makes 2-Hydroperoxy-2-hydroxycyclohexan-1-one a versatile, albeit often in-situ generated, intermediate in organic synthesis. Its utility is particularly evident in the production of lactones and dicarboxylic acids, which are foundational building blocks for a myriad of materials.

Precursor Role in the Synthesis of Lactones and Adipic Acid Derivatives

The industrial production of adipic acid, a primary component of nylon, heavily relies on the oxidation of cyclohexane (B81311). Within this complex oxidation chain, this compound emerges from the oxidation of cyclohexanone (B45756). While its existence is often fleeting, it readily decomposes to form 2-hydroxycyclohexanone. This subsequent compound is a direct precursor in one of the pathways leading to the formation of adipic acid. The oxidation of 2-hydroxycyclohexanone proceeds through the cleavage of the carbon chain, ultimately yielding adipic acid and its anhydride. wiley-vch.de

The following table summarizes the key transformations in the oxidation pathway from cyclohexanone to adipic acid, highlighting the position of this compound's decomposition product.

| Precursor | Intermediate | Product | Significance |

| Cyclohexanone | 2-Hydroperoxycyclohexanone | 2-Hydroxycyclohexanone | Formation of the key precursor to ring-opening. |

| 2-Hydroxycyclohexanone | Various radical species | Adipic Acid | Cleavage of the cyclohexane ring to form the dicarboxylic acid. wiley-vch.de |

Development of Novel Oxidative Transformations

The study of intermediates like this compound fuels the development of new and more efficient oxidative transformations. Understanding the formation and reactivity of this hydroperoxide allows chemists to devise strategies to either selectively promote its formation for subsequent reactions or to control its decomposition to desired products. For example, the use of specific catalysts in the oxidation of cyclohexene (B86901) can influence the product distribution, favoring the formation of allylic oxidation products over epoxides, a process where hydroperoxy intermediates play a crucial role. The oxidation of 2-cyclohexene-1-one with 2-cyclohexene-1-hydroperoxide to form 7-oxabicyclo[4.1.0]heptan-2-one is an example of how hydroperoxides can be utilized in targeted oxidative reactions. rsc.org

Contributions to Fundamental Understanding of Oxidation Processes

Beyond its synthetic utility, the study of this compound and related species provides a window into the intricate mechanisms of hydrocarbon oxidation, which are fundamental to fields ranging from materials science to atmospheric chemistry.

Elucidation of Complex Radical-Chain Reactions

The table below outlines the principal radical species involved in the later stages of cyclohexane oxidation.

| Radical Species | Role in Reaction |

| Cyclohexylperoxyl radical (C₆H₁₁OO•) | Primary propagating radical in cyclohexane oxidation. |

| Hydroperoxyl radical (HO₂•) | Involved in chain propagation during cyclohexanol (B46403) oxidation. wiley-vch.de |

| α-Hydroxycyclohexylperoxyl radical | Involved in chain propagation during cyclohexanol oxidation. wiley-vch.de |

Design and Optimization of Catalytic Systems

The selective synthesis of valuable oxygenated products from hydrocarbons is a major goal in industrial chemistry, and the design of effective catalytic systems is paramount. Research involving intermediates like this compound informs the development of catalysts that can control the intricate network of oxidation reactions.

By understanding the pathways of formation and decomposition of this hydroperoxide, researchers can design catalysts that either stabilize it to allow for selective subsequent transformations or that direct its decomposition towards a desired product, such as adipic acid precursors. For example, in the oxidation of cyclohexene, different catalysts can steer the reaction towards either allylic oxidation products or epoxides, demonstrating the power of catalytic control over reaction selectivity. The use of nanoparticulate LaCoO₃ has been shown to be effective for cyclohexene oxidation with O₂, highlighting the importance of catalyst material in these processes. rsc.org The optimization of these catalytic systems involves fine-tuning reaction conditions such as temperature, pressure, and solvent, as well as the catalyst composition and structure, to maximize the yield and selectivity of the target molecules while minimizing the formation of undesirable byproducts.

Engineering Selective Catalysts for Peroxide-Mediated Reactions

The development of selective catalysts is crucial for controlling the reactivity of peroxide intermediates like this compound. Research has focused on enhancing the efficiency and selectivity of oxidation reactions where such intermediates are formed, particularly in the conversion of cyclohexane and its derivatives to valuable products like adipic acid. researchgate.netmdpi.com

Various catalytic systems have been engineered to mediate these transformations. For instance, polyoxometalates, such as Keggin-type heteropolysalts, have demonstrated high activity in the oxidation of cyclohexanone using hydrogen peroxide. researchgate.net These catalysts facilitate the formation of active peroxometallic species that are crucial for the reaction pathway. Similarly, titanium-containing molecular sieves are recognized as effective catalysts for selective oxidations with hydroperoxides. mdpi.com The addition of proton sources to these systems can significantly enhance catalytic activity by favoring the formation of active titanium hydroperoxo (TiOOH) intermediates, which are responsible for epoxidation and other oxidation steps. mdpi.com

Other research has explored the use of 3d transition metal complexes, including those of cobalt, manganese, and copper, to catalyze the oxidation of cyclohexane with hydrogen peroxide. mdpi.commdpi.comresearchgate.net The performance of these catalysts is often evaluated based on the conversion of the substrate and the selectivity towards desired products like cyclohexanol and cyclohexanone, which are precursors to the formation of this compound and subsequent products. mdpi.comcyberleninka.ru For example, a Co-substituted heteropolytungstate has been shown to be an active catalyst for cyclohexane oxidation using hydrogen peroxide in acetonitrile. researchgate.net

The table below summarizes the performance of various catalysts in related peroxide-mediated oxidation reactions.

| Catalyst System | Substrate | Oxidant | Key Findings |

| Polyoxomolybdates | Cyclohexene | H₂O₂ | Good activity and selectivity for adipic acid; acetic acid suppresses H₂O₂ decomposition. tue.nl |

| H₃PW₆Mo₆O₄₀/SiO₂ | Cyclohexanone | H₂O₂ | Achieved 90.2% yield of adipic acid under optimized conditions. researchgate.net |

| α-MnO₂ nanorods | Cyclohexanone | H₂O₂ | 77.3% cyclohexanone conversion with 99% selectivity towards dicarboxylic acids. researchgate.net |

| MIL-125 (Ti-MOF) | Cyclohexene | H₂O₂ | Addition of a proton source increased selectivity for epoxide and diol to 75-80%. mdpi.com |

| LaCoO₃ | Cyclohexene | O₂, H₂O₂, TBHP | Found to be the optimum catalyst for cyclohexene oxidation with O₂. rsc.org |

| AuPd Nanoparticles | Cyclohexane | In-situ H₂O₂ | Catalyzes the formation of cyclohexanol and cyclohexanone under mild conditions. cardiff.ac.uk |

Green Chemistry Approaches Utilizing Hydrogen Peroxide as an Oxidant

The use of hydrogen peroxide (H₂O₂) as an oxidant is a cornerstone of green chemistry because its only byproduct is water. tue.nlwikipedia.org This contrasts sharply with traditional industrial processes, such as the production of adipic acid, which historically uses nitric acid and results in the emission of nitrous oxide (N₂O), a significant greenhouse gas. tue.nlnih.gov Consequently, developing processes that utilize H₂O₂ for the synthesis of adipic acid from cyclohexanone or cyclohexene is a major research goal. researchgate.netnih.gov

The direct oxidation of cyclohexene to adipic acid with 30% aqueous hydrogen peroxide represents a significant "green" alternative. nih.gov Research in this area focuses on creating solvent-free and halide-free reaction conditions. nih.gov Catalysts like sodium tungstate (B81510) and various polyoxometalates are employed to achieve high yields of adipic acid from cyclohexanone with H₂O₂ in the absence of organic solvents. researchgate.net The chemistry of these transformations implicitly involves the formation and subsequent reaction of peroxide intermediates such as this compound.

Another green approach involves the in-situ production of H₂O₂ from molecular hydrogen and oxygen. cardiff.ac.ukresearchgate.net This method circumvents the costs and environmental concerns associated with the transportation and use of concentrated H₂O₂. Supported gold-palladium (AuPd) nanoparticles have been shown to effectively catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone via the in-situ generation of H₂O₂, operating at much lower temperatures than conventional aerobic oxidation methods. cardiff.ac.ukresearchgate.net

Key advantages of using H₂O₂ in these syntheses include:

Environmental Benignity: The sole byproduct is water. tue.nl

Improved Safety: Avoids the use of hazardous reagents like nitric acid. nih.gov

Potential for Milder Conditions: Catalytic systems can enable reactions at lower temperatures and pressures. cardiff.ac.uk

High Atom Economy: Efficient incorporation of oxygen atoms into the final product.

Studies of Rearrangement Reactions in Peroxide Chemistry

Peroxide compounds, including intermediates like this compound, are known to undergo a variety of rearrangement reactions. These transformations are fundamental to many synthetic pathways and biological processes.

Detailed Analysis of Peroxide Rearrangements

The study of peroxide rearrangements is critical for understanding reaction mechanisms and controlling product distribution. The weak O-O bond in hydroperoxides is prone to cleavage, which can initiate complex reaction cascades. wikipedia.org Research has employed mechanistic probes to distinguish between different rearrangement pathways, such as direct acyl migration versus homolytic O-O cleavage.

For example, a study on the rearrangement of 2-hydroperoxy-2-methylcyclohexanone, a close analog of this compound, found that its reaction pathway was consistent with an O-O homolytic cleavage mechanism rather than a direct 1,2-acyl migration. researchgate.net This type of cleavage generates radical intermediates that can lead to various ring-opened products. Such studies are crucial for understanding the fate of peroxide intermediates in complex reaction mixtures, like those found in the catalytic oxidation of cyclohexanone to dicarboxylic acids. mdpi.com

The table below outlines common named rearrangement reactions involving peroxides.

| Rearrangement | Description |

| Baeyer-Villiger Oxidation | The oxidation of ketones to esters or lactones, often proceeding through a Criegee-type intermediate. nih.govresearchgate.net |

| Criegee Rearrangement | The acid-catalyzed rearrangement of tertiary hydroperoxides, involving the migration of a substituent from carbon to an oxygen atom. nih.govresearchgate.netrsc.org |

| Hock Rearrangement | The acid-catalyzed cleavage of allylic or benzylic hydroperoxides to form carbonyl compounds and alcohols. nih.gov |

These rearrangements are often competitive, and the reaction conditions—such as the choice of catalyst, solvent, and temperature—can significantly influence which pathway is favored.

Understanding the Criegee Rearrangement and Related Processes

The Criegee rearrangement is a pivotal process in peroxide chemistry, involving the heterolytic cleavage of the O-O bond in hydroperoxides, typically under acidic conditions. nih.govresearchgate.net This reaction is mechanistically related to the Baeyer-Villiger oxidation, which converts ketones into esters. nih.govresearchgate.net In the context of this compound, the Criegee rearrangement is a plausible pathway for ring-opening, which is a necessary step in the oxidation of cyclohexanone to adipic acid.

The general mechanism involves the protonation of the hydroperoxy group, followed by the departure of a water molecule and the concurrent migration of a carbon substituent to the resulting electron-deficient oxygen atom. nih.govrsc.org The stability of the migrating group as a potential carbocation influences the migratory aptitude. In the case of the intermediate formed from cyclohexanone, this rearrangement would lead to the formation of a ring-opened dicarboxylic acid precursor.

Mechanistic probes have been used to investigate the Criegee rearrangement step in enzymatic reactions, distinguishing it from other potential mechanisms like homolytic cleavage or benzene (B151609) oxide-oxepin rearrangements. researchgate.net The synthesis and study of specific γ-hydroperoxy-γ-peroxylactones have provided deeper insights into the stereoelectronic factors that can either promote or halt the Baeyer-Villiger rearrangement of Criegee intermediates. researchgate.net Understanding these subtle electronic effects is key to designing chemical systems that can control the stability and reactivity of these important intermediates. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.